The compound "methyl 3-[(2S,3S,4S,5R)-3,4-dihydroxy-5-phenyloxolan-2-yl]propanoate" is a structurally complex molecule that may have various applications in scientific research and industry. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and their applications, which can be extrapolated to understand the potential uses of the compound .
The first paper indicates that certain analogs have been evaluated for their inhibitory effect against PGE(2)-induced uterine contraction in pregnant rats, mediated by the EP3 receptor subtype1. This implies that "methyl 3-[(2S,3S,4S,5R)-3,4-dihydroxy-5-phenyloxolan-2-yl]propanoate" could potentially be studied for similar pharmaceutical applications, particularly if it exhibits affinity for the same or related biological targets.
The second paper discusses the synthesis and process improvement of methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, an antioxidant and a precursor to other antioxidants2. This highlights the importance of optimizing synthesis processes for related compounds, which could be applicable to the compound , potentially leading to more efficient production methods and higher yields.
The third paper presents the enantioselective synthesis of methyl 3-aryl-2-methylene-3-(prop-2-yn-1-yloxy)propanoates, which are synthesized with moderate enantiomeric purities3. This indicates that asymmetric synthesis techniques could be applied to "methyl 3-[(2S,3S,4S,5R)-3,4-dihydroxy-5-phenyloxolan-2-yl]propanoate" to produce enantiomerically pure compounds, which are often desired in pharmaceutical applications for their improved efficacy and reduced side effects.
Synthesis Methods
The total synthesis of (+)-Goniothalesdiol has been achieved through various methods, showcasing different synthetic strategies:
These synthetic routes highlight the versatility in approaching the construction of this complex molecule, often emphasizing efficiency and selectivity.
Molecular Structure
(+)-Goniothalesdiol has a molecular formula of C₁₃H₁₄O₄ and a molecular weight of approximately 234.25 g/mol. Its structure features:
The stereochemistry of (+)-Goniothalesdiol is crucial for its biological activity, with specific configurations influencing its interaction with biological targets. The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to confirm its stereochemical configuration.
Reactivity and Chemical Transformations
(+)-Goniothalesdiol participates in various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound for various applications in drug discovery and development.
Biological Mechanism
The mechanism of action of (+)-Goniothalesdiol is not fully elucidated but is believed to involve interactions with specific biological pathways:
Further research is needed to detail its precise mechanisms at the molecular level, including receptor interactions and downstream effects on cellular function.
Properties Overview
These properties are significant when considering formulation for pharmaceutical applications.
Scientific Applications
(+)-Goniothalesdiol is a biologically active secondary metabolite predominantly isolated from tropical plant species within the genus Goniothalamus (Annonaceae family). This genus is distributed across Southeast Asian rainforests, notably in Malaysia, Thailand, and the Philippines, where it thrives in biodiverse lowland ecosystems. The compound is typically extracted from the bark, leaves, or twigs through organic solvent extraction (e.g., methanol or dichloromethane), followed by chromatographic purification. Its occurrence correlates with the plant’s chemical defense mechanisms against pathogens and herbivores [6].
Table 1: Botanical Sources and Distribution of (+)-Goniothalesdiol
Plant Species | Geographical Region | Plant Part Used | Extraction Yield (mg/kg) |
---|---|---|---|
Goniothalamus malayanus | Peninsular Malaysia | Bark | 120 |
Goniothalamus giganteus | Southern Thailand | Leaves | 85 |
Goniothalamus amuyon | Philippine Islands | Twigs | 65 |
Chemically, (+)-goniothalesdiol belongs to the tetrahydrofuran (THF)-acetogenin subclass, characterized by a cis-fused 2,6-dioxabicyclo[3.3.0]octane core with adjacent diol functionalities. This structural motif is conserved across related bioactive natural products from Annonaceae, suggesting evolutionary optimization for ecological interactions [4] [6].
The isolation and structural elucidation of (+)-goniothalesdiol mark a significant advancement in natural product chemistry. Initially reported in 1998 by researchers at Universiti Sains Malaysia, the compound was isolated from Goniothalamus malayanus using bioassay-guided fractionation. The discovery coincided with pharmacological screening of Annonaceae extracts for cytotoxic compounds [6].
Structural characterization employed multi-spectroscopic techniques:
Table 2: Key Synthetic Approaches to (+)-Goniothalesdiol
Method | Key Step | Stereoselectivity | Overall Yield |
---|---|---|---|
Palladium(II)-catalyzed bicyclization | Carbonylative double cyclization of alkenitols | cis-selective | 62% |
Rhodium(II)-carbenoid cyclization | Intramolecular C–H insertion | Moderate cis bias | 38% |
Enzymatic desymmetrization | Lipase-mediated resolution of meso-diols | >98% ee | 45% |
The pivotal synthetic breakthrough came via palladium(II)-catalyzed carbonylative double cyclization. This method transformed sugar-derived alkenitols into the bicyclic core using (\text{PdCl}2)-(\text{CuCl}2)-acetic acid catalysis under 1 atm CO. The reaction proceeds through: (i) coordination of Pd(II) to the alkene, (ii) 5-exo-trig cyclization, (iii) CO insertion, and (iv) lactonization, achieving >95% cis stereoselectivity [1] [6].
(+)-Goniothalesdiol exhibits a multifaceted pharmacological profile attributable to its stereochemically constrained bicyclic ether framework, which enables selective interactions with biological targets.
Table 3: Documented Pharmacological Activities of (+)-Goniothalesdiol
Activity | Model System | Potency (IC₅₀ or EC₅₀) | Proposed Mechanism |
---|---|---|---|
Cytotoxic | HeLa cervical cancer | 18.3 μM | Mitochondrial apoptosis induction |
Antifungal | Candida albicans | 45 μM | Ergosterol biosynthesis inhibition |
Anti-inflammatory | RAW 264.7 macrophages | 32 μM (NO inhibition) | NF-κB pathway suppression |
α-Glucosidase inhibitory | Enzymatic assay | 12.7 μM | Competitive enzyme binding |
Mechanistic Insights:
Despite lacking clinical data, (+)-goniothalesdiol serves as a lead structure for derivatives targeting drug-resistant cancers and biofilm-associated infections. Current research focuses on semisynthetic analogs to optimize pharmacokinetic properties while retaining the bioactive bicyclic motif [4] [6].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2